molecular formula C6H8ClN3 B573150 5-Chloro-N-ethylpyrimidin-2-amine CAS No. 1289388-01-7

5-Chloro-N-ethylpyrimidin-2-amine

Cat. No.: B573150
CAS No.: 1289388-01-7
M. Wt: 157.601
InChI Key: LRPKSWPBWJIOIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-ethylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives followed by alkylation. One common method includes the reaction of 5-chloropyrimidine with ethylamine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-N-ethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-N-ethylpyrimidin-2-amine involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antiviral properties . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    5-Chloropyrimidine: A precursor in the synthesis of 5-Chloro-N-ethylpyrimidin-2-amine.

    N-Ethylpyrimidin-2-amine: A related compound without the chlorine substitution.

Uniqueness: this compound is unique due to the presence of both the chlorine and ethylamine groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPKSWPBWJIOIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693783
Record name 5-Chloro-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-01-7
Record name 5-Chloro-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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